molecular formula C20H23N3O3S B2800159 N-(benzo[d][1,3]dioxol-5-yl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide CAS No. 1903892-17-0

N-(benzo[d][1,3]dioxol-5-yl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide

Cat. No. B2800159
CAS RN: 1903892-17-0
M. Wt: 385.48
InChI Key: BWIYVQQIJRZRAR-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H23N3O3S and its molecular weight is 385.48. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Mitochondria in Tumor Cells

One of the amuvatinib derivatives, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, termed compound 6, was found to be efficacious in tumor cells experiencing glucose starvation . In line with the known dependence of glucose-starved cells on the mitochondria, compound 6 inhibits mitochondrial membrane potential . This finding supports the concept that tumor cells are dependent on mitochondria under glucose starvation, and brings forth compound 6 as a new molecule with potential antitumor activity for the treatment of glucose-starved tumors .

Antineoplastic Activity

The compound has shown potential antineoplastic activity. It was identified through high-throughput screening as a small molecule that selectively kills cells exposed to glucose starvation . This property makes it a promising candidate for the development of new antineoplastic drugs .

Targeting Cancer Metabolism

The compound has been associated with the mechanistic target of rapamycin (mTOR), a key player in cancer metabolism . By inhibiting mTOR, the compound could potentially disrupt the metabolic processes of cancer cells, leading to their death .

Synthetic Lethality

The compound has been linked to the concept of synthetic lethality, a strategy in cancer therapy where the combination of deficiencies in the expression of two or more genes leads to cell death, but the deficiency in only one of these genes does not . The compound’s ability to kill glucose-starved cells suggests it may induce synthetic lethality .

Selectivity Between Cancer Cells and Normal Cells

Data obtained revealed that the compound exhibited good selectivity between cancer cells and normal cells . This selectivity is crucial in cancer therapy, as it allows for the targeting of cancer cells while sparing normal cells .

Potential Use in the Treatment of Glucose-Starved Tumors

The compound’s efficacy in tumor cells experiencing glucose starvation suggests it could be used in the treatment of glucose-starved tumors . This is particularly relevant given that glucose levels inside solid tumors are low compared with normal surrounding tissue, forcing tumor cells to reprogram their metabolism to adapt to such low glucose conditions .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c24-20(21-15-1-2-17-18(11-15)26-13-25-17)22-7-3-16(4-8-22)23-9-5-19-14(12-23)6-10-27-19/h1-2,6,10-11,16H,3-5,7-9,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIYVQQIJRZRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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